molecular formula C15H15BrN2O3S B2710930 N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide CAS No. 1004373-42-5

N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide

Cat. No.: B2710930
CAS No.: 1004373-42-5
M. Wt: 383.26
InChI Key: MKJMVUHIAICSOC-UHFFFAOYSA-N
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Description

N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylphenyl.

    Sulfonylation: The brominated product is then reacted with sulfonyl chloride in the presence of a base like pyridine to form the sulfonylated intermediate.

    Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of N-[4-[(4-azido-3-methylphenyl)sulfonylamino]phenyl]acetamide.

    Oxidation: Formation of N-[4-[(4-carboxy-3-methylphenyl)sulfonylamino]phenyl]acetamide.

    Reduction: Formation of N-[4-[(4-bromo-3-methylphenyl)sulfanyl]phenyl]acetamide.

Mechanism of Action

The mechanism of action of N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group forms strong hydrogen bonds with active site residues, inhibiting the enzyme’s activity. Additionally, the bromine atom enhances the compound’s binding affinity through halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromo-3-methylbenzenesulfonamido)phenyl]acetamide is unique due to the presence of both sulfonyl and acetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-10-9-14(7-8-15(10)16)22(20,21)18-13-5-3-12(4-6-13)17-11(2)19/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJMVUHIAICSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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